

# Application of 17-Methyldocosanoyl-CoA in Drug Discovery

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## Compound of Interest

Compound Name: 17-Methyldocosanoyl-CoA

Cat. No.: B15546137

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## Application Notes

### Introduction

**17-Methyldocosanoyl-CoA** is a coenzyme A derivative of 17-methyldocosanoic acid, a long-chain branched-chain fatty acid. While research specifically focused on **17-Methyldocosanoyl-CoA** is limited, the broader class of very-long-chain and branched-chain fatty acyl-CoAs has emerged as potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ). PPAR $\alpha$  is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation, making it a key target in drug discovery for metabolic diseases.

### Therapeutic Potential

The activation of PPAR $\alpha$  by its ligands can lead to a variety of physiological effects with therapeutic potential, including:

- Lowering of plasma triglycerides: PPAR $\alpha$  activation stimulates the expression of genes involved in fatty acid oxidation and lipoprotein lipase, leading to increased clearance of triglycerides.

- Increased HDL cholesterol: PPAR $\alpha$  agonists have been shown to increase the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).
- Anti-inflammatory effects: PPAR $\alpha$  activation can inhibit the expression of pro-inflammatory genes.

Given that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity PPAR $\alpha$  ligands, **17-Methyldocosanoyl-CoA** is a promising candidate for the development of novel PPAR $\alpha$  modulators for the treatment of dyslipidemia, atherosclerosis, and other metabolic disorders.

#### Mechanism of Action

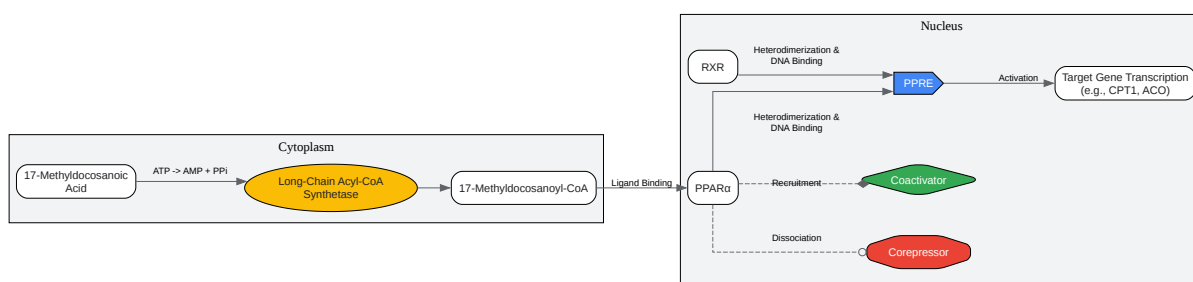
**17-Methyldocosanoyl-CoA**, as a branched-chain fatty acyl-CoA, is hypothesized to act as a direct ligand for PPAR $\alpha$ . Upon binding to the ligand-binding domain of PPAR $\alpha$ , it induces a conformational change in the receptor. This conformational change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

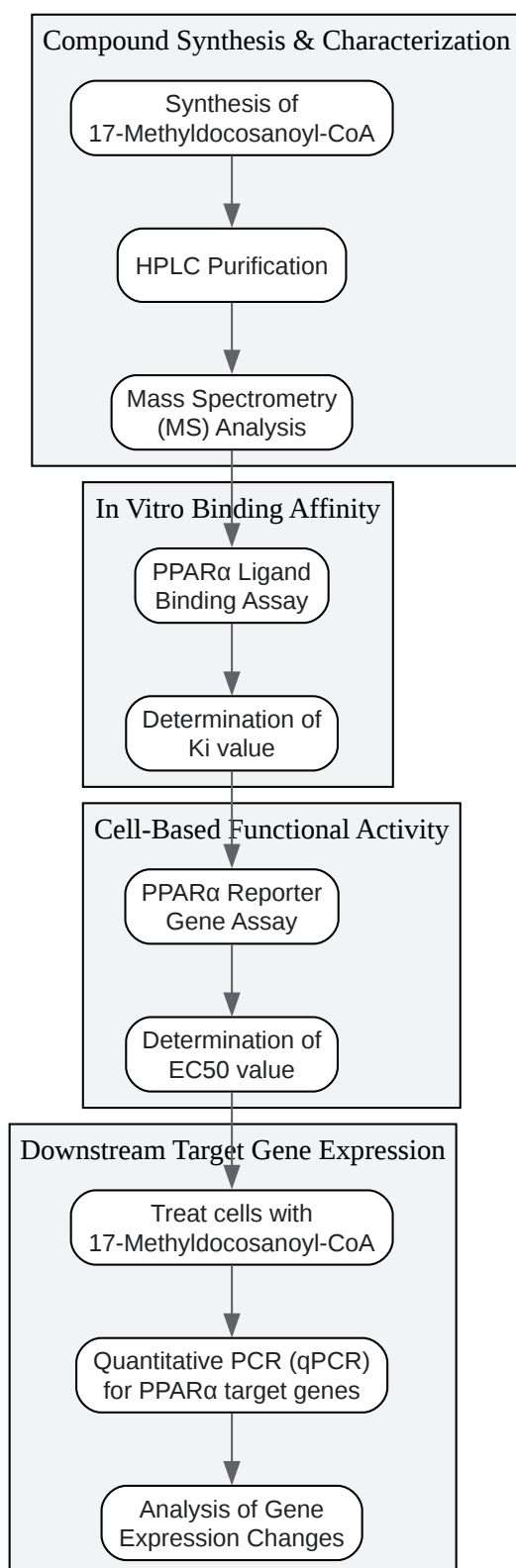
## Quantitative Data

The following table summarizes the binding affinities of various very-long-chain and branched-chain fatty acyl-CoAs for PPAR $\alpha$ . While data for **17-Methyldocosanoyl-CoA** is not available, the presented data for structurally similar molecules provide a strong indication of its potential as a high-affinity PPAR $\alpha$  ligand.

Ligand	Dissociation Constant (Kd) (nM)	Reference
C20:0-CoA (Arachidoyl-CoA)	12.3 $\pm$ 2.1	[1]
C22:0-CoA (Behenoyl-CoA)	28.8 $\pm$ 5.4	[1]
C24:0-CoA (Lignoceroyl-CoA)	3.3 $\pm$ 0.6	[1]
Phytanoyl-CoA	11.2 $\pm$ 1.8	[1]
Pristanoyl-CoA	11.0 $\pm$ 2.0	[1]

## Signaling Pathway





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## References

- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
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